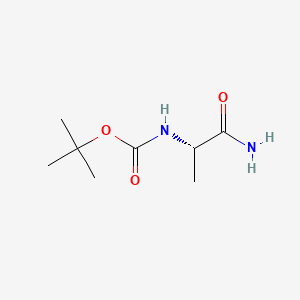

Boc-Ala-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426725 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85642-13-3 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-Ala-NH2 chemical properties and structure

An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-alaninamide (Boc-Ala-NH2)

Introduction

N-tert-butoxycarbonyl-L-alaninamide, commonly abbreviated as this compound, is a pivotal N-protected amino acid amide that serves as a fundamental building block in synthetic organic chemistry and drug discovery.[1][2] Its structure incorporates a chiral L-alanine core, a primary amide at the C-terminus, and the acid-labile tert-butoxycarbonyl (Boc) group protecting the N-terminus. This unique combination of features makes this compound an indispensable tool, particularly in the assembly of peptide chains where a C-terminal amide is required—a common motif in many biologically active peptides and peptidomimetics.

This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, and reactivity. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile reagent in their work. We will explore the causality behind experimental choices, from synthesis to deprotection, ensuring a thorough understanding of its application.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's identity is the cornerstone of reproducible science. This compound is unambiguously defined by its systematic name and various chemical identifiers.

-

Systematic IUPAC Name: tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate[3]

-

Common Synonyms: N-Boc-L-alaninamide, (S)-Boc-alaninamide, Nα-Boc-L-alanine amide[3][4]

The molecular architecture features a central chiral carbon (the α-carbon of alanine), a primary amide (-CONH₂), and the bulky Boc protecting group. The stereochemistry is of the L-configuration, corresponding to the (S)-enantiomer.

Caption: 2D structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value |

|---|---|

| SMILES | CNC(=O)OC(C)(C)C[1][3] |

| InChI | InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1[3] |

| InChIKey | GZKKSKKIABUUCX-YFKPBYRVSA-N[3] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems. These are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 78 - 85 °C | [2] |

| Optical Rotation [α]²⁰/D | -25 ± 2° (c=1 in Acetic Acid) | [2] |

| Topological Polar Surface Area | 81.4 Ų | [3] |

| Storage Temperature | 10°C - 25°C, in a well-closed container |[1] |

The Boc group's lipophilicity moderately increases the compound's solubility in organic solvents compared to free alanine amide. The primary amide and the carbamate moieties allow for hydrogen bonding, contributing to its solid state at room temperature.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is crucial before its use in synthesis. A combination of spectroscopic methods provides a robust, self-validating system.

-

¹H NMR Spectroscopy: The proton NMR spectrum offers a clear signature. Key expected signals include: a doublet for the α-proton, a doublet for the methyl group protons, a broad singlet for the carbamate N-H proton, distinct signals for the two amide N-H₂ protons, and a characteristic singlet integrating to nine protons for the tert-butyl group of the Boc protector.[6]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the carbonyl carbons of the amide and carbamate, the α-carbon, the methyl carbon, and the quaternary and methyl carbons of the Boc group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is diagnostic for its key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amide and the carbamate N-H group (typically in the 3200-3400 cm⁻¹ region), and strong C=O stretching bands for the amide I and carbamate carbonyl groups (around 1650-1700 cm⁻¹).[7][8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 189.12. This confirms the molecular weight of the compound.[9]

Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding

This compound is typically synthesized from its corresponding carboxylic acid, Boc-Ala-OH. The core transformation is the formation of an amide bond, a reaction of paramount importance in peptide chemistry.

Causality in Reagent Selection

The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by ammonia. Direct reaction is not feasible; hence, coupling agents are employed.

-

Coupling Agents (e.g., DCC, HOBt): N,N'-Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide coupling agent. It reacts with the carboxylic acid of Boc-Ala-OH to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to side reactions and racemization. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) is critical. HOBt traps the O-acylisourea to form a more stable and less racemization-prone HOBt active ester, which then reacts cleanly with the ammonia source.[6]

-

Ammonia Source: Anhydrous ammonia or a stable equivalent like ammonium chloride with a non-nucleophilic base (e.g., triethylamine) is used as the nucleophile.

Experimental Protocol: Synthesis of this compound from Boc-Ala-OH

-

Dissolution: Dissolve Boc-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).[6]

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to minimize potential side reactions and racemization during the activation step.

-

Activation: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture. Stir the reaction at 0 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

-

Amidation: Introduce the ammonia source. This can be done by bubbling anhydrous ammonia gas through the solution or by adding ammonium chloride (1.2 equivalents) followed by the dropwise addition of a tertiary amine base like triethylamine (1.2 equivalents).

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup & Purification:

-

Filter the reaction mixture to remove the insoluble DCU byproduct.[6]

-

Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine to remove unreacted starting materials and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

-

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound stems from the predictable and selective reactivity of its Boc-protecting group.

Boc Group Deprotection: An Acid-Labile Handle

The Boc group is designed to be stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions.[10] This orthogonality is fundamental to its use in multi-step synthesis.[10]

Mechanism: The deprotection proceeds via an E1 elimination mechanism. The acid (e.g., trifluoroacetic acid, TFA, or HCl) protonates the carbamate oxygen, leading to the loss of the stable tert-butyl cation. This cation is typically scavenged by the solvent or an added scavenger. The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, typically Dichloromethane (DCM).

-

Acid Addition: Add an excess of strong acid. A common choice is a 25-50% solution of Trifluoroacetic Acid (TFA) in DCM.[12][13] Alternatively, a 4M solution of HCl in dioxane can be used.[]

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Remove the acid and solvent under reduced pressure. The resulting product, alaninamide, will be in the form of its corresponding salt (e.g., trifluoroacetate or hydrochloride salt). It can be used directly in the next step or neutralized with a base to obtain the free amine.

Application in Peptide Synthesis

This compound is a crucial reagent for synthesizing peptides that terminate with an alaninamide residue. In Boc-based solid-phase peptide synthesis (SPPS), a resin such as benzhydrylamine (BHA) or a more acid-labile Rink Amide resin is used.[12] this compound would be coupled to a growing peptide chain on the resin after the N-terminal Boc group of the preceding amino acid has been removed. The process involves iterative cycles of deprotection and coupling until the desired sequence is assembled. Finally, strong acid cleavage (e.g., with HF) cleaves the completed peptide from the resin support, yielding the final peptide amide.[13]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

GHS Hazard Statements: H302, H315, H319, H335[3]

-

-

Safe Handling:

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 10°C and 25°C, to prevent degradation.[1]

Conclusion

This compound is more than just a protected amino acid; it is a precisely engineered tool for molecular construction. Its well-defined structure, predictable reactivity, and the robust nature of the Boc protecting group make it a reliable and versatile building block in the synthesis of peptides and complex organic molecules. For researchers in drug development, a thorough understanding of its properties, from synthesis to deprotection, is essential for designing efficient and successful synthetic strategies. This guide provides the technical foundation and practical protocols to empower scientists to use this compound with confidence and precision.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7015295, this compound. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet: this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). This compound, N-Boc-L-alaninamide; CAS 85642-13-3. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of a novel dipeptide for its anticancer activity. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). A Practical Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Alanine. Retrieved from [Link]

-

Thompson, A. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637606, BOC-D-alanine. Retrieved from [Link]

-

Chemsrc. (2025, August 21). N-(tert-Butoxycarbonyl)-L-alanine. Retrieved from [Link]

-

Feng, Y., et al. (2014). 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. The Journal of Physical Chemistry B, 118(18), 4764–4773. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Schult, F., et al. (2019). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules, 24(17), 3058. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H16N2O3 | CID 7015295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. chempep.com [chempep.com]

- 13. Overview of Custom Peptide Synthesis [peptide2.com]

Technical Guide: The Role of Boc-Ala-NH₂ in Solid-Phase Peptide Synthesis

The following technical guide details the role of Boc-Ala-NH₂ (N-tert-butoxycarbonyl-L-alanine amide) within the context of Solid-Phase Peptide Synthesis (SPPS).

While often perceived merely as a simple derivative, Boc-Ala-NH₂ serves a critical dual function in modern peptide therapeutics: as the structural target motif for C-terminal amidated peptides synthesized via the MBHA/BHA resin strategies, and as a vital process control standard for validating cleavage efficiency and stereochemical integrity.

Content Type: Technical Whitepaper Audience: Senior Application Scientists, Peptide Chemists, Drug Development Leads

Executive Summary: The Amide Functionality in Therapeutics

In peptide drug development, C-terminal amidation is not merely a chemical modification; it is a biological necessity. Many naturally occurring bioactive peptides (e.g., oxytocin, vasopressin, various neuropeptides) possess a C-terminal amide (–CONH₂) rather than a free carboxyl group (–COOH). This modification:

-

Mimics the neutral peptide bond , preventing the introduction of an unnatural negative charge at the C-terminus.

-

Enhances metabolic stability by blocking carboxypeptidase degradation.

-

Improves receptor binding affinity by maintaining the requisite electrostatic profile.

Boc-Ala-NH₂ plays a pivotal role in this landscape. In the Boc-SPPS strategy, it represents the protected intermediate formed on the resin and serves as the primary analytical reference to validate the successful synthesis of Alanine-amidated peptides.

Mechanistic Core: The MBHA Resin Strategy

To understand the role of Boc-Ala-NH₂, one must understand the chemistry of its formation on the solid support. Unlike Fmoc chemistry which utilizes the Rink Amide linker, Boc chemistry predominantly employs MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resins to generate C-terminal amides.

The Formation of the Boc-Ala-Resin Complex

The synthesis of an Ala-NH₂ terminated peptide does not begin with Boc-Ala-NH₂ as a reagent. Instead, it begins with Boc-Ala-OH coupling to the amine-functionalized MBHA resin.

-

Reagent: Boc-Ala-OH (Carboxyl component)

-

Support: MBHA Resin (Amine component)

-

Mechanism: Standard DCC/HOBt or HATU activation forms an amide bond between the Alanine carboxyl and the resin's benzhydrylamine nitrogen.

The Cleavage Event (Generation of the Amide)

This is the defining step. The bond between the peptide and the MBHA linker is an amide bond , not an ester bond (as in Merrifield resin). Consequently, it is extremely stable to TFA (used for Boc removal) but cleavable by anhydrous Hydrogen Fluoride (HF).

Upon HF treatment, the C-N bond between the resin and the peptide is cleaved.[1] The nitrogen atom from the resin remains with the peptide, generating the –NH₂ terminus.

Visualization: MBHA-Mediated Synthesis of Ala-NH₂

The following diagram illustrates the pathway from Boc-Ala-OH loading to the release of the Ala-NH₂ moiety.

Figure 1: Mechanistic pathway for generating C-terminal Alanine Amides using Boc-chemistry on MBHA resin.[2][3]

Boc-Ala-NH₂ as a Process Control Standard

While Boc-Ala-OH is the synthetic reagent, Boc-Ala-NH₂ (CAS 85642-13-3) is the indispensable analytical tool. In high-stakes drug development, you cannot assume the C-terminus is correct; you must prove it.

HPLC Retention Time Validation

When synthesizing short peptides or fragments (e.g., Boc-Ala-NH₂ itself as a model), the commercial standard is used to validate the elution profile.

-

Scenario: You are optimizing the cleavage of a sterically hindered C-terminal Alanine.

-

Method: Co-inject the crude cleavage product with authentic Boc-Ala-NH₂ (if the N-term is still protected) or H-Ala-NH₂ (derived from the standard) to confirm identity.

Racemization Monitoring

Alanine is generally resistant to racemization, but C-terminal activation on MBHA resin can induce epimerization (L

-

Protocol:

-

Purchase authentic Boc-L-Ala-NH₂ and Boc-D-Ala-NH₂ .

-

Develop a Chiral HPLC method (e.g., Chiralpak AD-H column) to separate the enantiomers.

-

Analyze your cleavage product against these standards to quantify % D-isomer formation.

-

Quantitative Data: MBHA vs. BHA Resin Efficiency

The choice of resin affects the yield of the amide. The methyl group on MBHA increases the acid lability of the linker, making cleavage easier and reducing aggregation-based byproducts compared to BHA.

| Parameter | BHA Resin (Benzhydrylamine) | MBHA Resin (4-Methylbenzhydrylamine) | Impact on Ala-NH₂ Synthesis |

| Linker Stability | High (Requires harsh HF) | Moderate (Standard HF conditions) | MBHA preferred for sensitive peptides. |

| Cleavage Yield | 75-85% | 85-95% | MBHA yields higher purity Ala-NH₂. |

| Aggregation Risk | Higher | Lower | MBHA solvation is generally superior. |

| Standard Loading | 0.5 - 1.0 mmol/g | 0.4 - 0.8 mmol/g | Lower loading on MBHA prevents inter-chain aggregation. |

Experimental Protocol: Synthesis and Validation

Objective: Synthesis of a model peptide H-Phe-Ala-NH₂ to validate C-terminal amidation efficiency.

Phase 1: Resin Loading (The Critical Step)

-

Resin Preparation: Swell 1.0 g of MBHA resin (0.5 mmol/g) in DCM for 30 min.

-

Neutralization: Wash with 10% DIEA/DCM (2x 2 min) to remove HCl from the amine linker. Crucial: The resin is supplied as a hydrochloride salt.

-

Activation: Dissolve Boc-Ala-OH (3.0 eq) and HOBt (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 5 min at 0°C.

-

Coupling: Add the activated mixture to the resin. Shake for 2 hours at room temperature.

-

Kaiser Test: Perform a Kaiser test. If yellow (negative), the coupling is complete. If blue (positive), recouple.

-

Note: Incomplete coupling here leads to deletion sequences (missing C-terminal Ala).

-

Phase 2: Cleavage and Isolation

-

Deprotection: Remove N-terminal Boc using 50% TFA/DCM.[4]

-

HF Cleavage: Transfer dried resin to a Teflon HF reaction vessel.

-

Add p-Cresol (scavenger) and Anhydrous HF (10 mL/g resin).

-

React at 0°C for 60 minutes.

-

-

Extraction: Evaporate HF. Wash resin with ether (removes scavengers). Extract peptide with 10% Acetic Acid.

-

Lyophilization: Freeze-dry to obtain crude H-Phe-Ala-NH₂.

Phase 3: Validation using Boc-Ala-NH₂ Standard

To confirm the C-terminus is truly an amide and not a free acid (hydrolysis byproduct):

-

Standard Prep: Dissolve commercial Boc-Ala-NH₂ in TFA/DCM to remove Boc, yielding H-Ala-NH₂.

-

Hydrolysis Control: Synthesize H-Phe-Ala-OH on Wang resin as a negative control.

-

LC-MS Analysis:

-

Target (Amide): [M+H]+ = Mass(Phe) + Mass(Ala) - H2O + NH3.

-

Impurity (Acid): [M+H]+ = Mass(Phe) + Mass(Ala) - H2O + H2O (Mass difference = +1 Da, distinguishable by high-res MS).

-

Troubleshooting & Optimization

Even with robust protocols, issues arise. Use this logic flow to diagnose C-terminal failures.

Figure 2: Diagnostic workflow for C-terminal amide synthesis failures.

Common Pitfalls

-

Moisture in HF: Water acts as a nucleophile during HF cleavage. If water is present, it can attack the linker-peptide bond, resulting in a C-terminal carboxyl (–COOH) instead of the desired amide (–NH₂).

-

Steric Hindrance: Although Alanine is small, if the resin loading is too high (>0.8 mmol/g), the "Boc-Ala-NH-Resin" sites may aggregate, preventing successful elongation.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[1] Link

-

Matsueda, G. R., & Stewart, J. M. (1981). A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides. Peptides. Link

-

Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. Link

-

Biosynth. (n.d.). Boc-Ala-NH2 Product Information and Applications. Biosynth Catalog. Link[2][5][6]

-

ChemicalBook. (2024). This compound Properties and Synthesis. ChemicalBook Database. Link

Sources

Boc-Ala-NH2: The C-Terminal Anchor & Pharmacophore Precursor

An In-Depth Technical Guide for Peptidomimetic Design

Executive Summary: The Divergent Utility of Boc-Ala-NH2

In the architecture of peptidomimetics, This compound (N-tert-Butoxycarbonyl-L-alanine amide) serves a dual function that distinguishes it from standard amino acid derivatives. Primarily, it acts as a robust C-terminal anchor , capping peptide sequences to prevent ionization and enhance blood-brain barrier (BBB) permeability. Secondarily—and perhaps more critically for drug discovery—it functions as a divergent intermediate .

Through specific synthetic transformations (dehydration or rearrangement), this compound is the direct precursor to two high-value pharmacophores: peptide nitriles (cysteine protease inhibitors) and gem-diamines (retro-inverso peptide scaffolds). This guide details the physicochemical profile, synthetic pathways, and quality control metrics required to utilize this building block effectively.

Chemical Identity & Physicochemical Profile

Before integration into synthetic workflows, the material must be characterized to ensure it meets the stringent purity requirements of medicinal chemistry.

| Property | Specification | Technical Note |

| Chemical Name | N-tert-Butoxycarbonyl-L-alanine amide | Systematic: tert-butyl ((S)-1-amino-1-oxopropan-2-yl)carbamate |

| CAS Number | 85642-13-3 | Distinct from Boc-Ala-OH (15761-38-3) |

| Formula / MW | C₈H₁₆N₂O₃ / 188.22 g/mol | Low MW facilitates high atom economy in modifications. |

| Appearance | White to off-white crystalline powder | Yellowing indicates amide hydrolysis or Boc decomposition. |

| Melting Point | 124 – 125 °C | Sharp melt indicates high purity; broad range suggests solvent inclusion. |

| Optical Rotation | [α]²⁰D ≈ -34.8° (c=1, CHCl₃) | Critical for confirming L-enantiomer retention. |

| Solubility | Soluble: MeOH, EtOH, DMF, DCMSparingly: Water, Et₂O | Precipitates well from EtOAc/Hexane or Et₂O. |

| Hazards | Irritant (Skin/Eye/Respiratory) | Standard PPE required; handle in fume hood. |

Strategic Utility in Peptidomimetics

This compound is not merely a "capped" amino acid; it is a gateway molecule. The following diagram illustrates its central role in divergent synthesis.

Figure 1: The divergent synthetic utility of this compound in peptidomimetic design.

C-Terminal Stabilization (The Anchor)

-

Mechanism: Converting the C-terminal carboxyl to a primary amide removes the negative charge at physiological pH.

-

Impact: This prevents the "zwitterionic" character of the peptide, significantly increasing lipophilicity. This is often the first step in converting a hit peptide into a lead compound with better membrane permeability.

Nitrile Warheads (The Trap)

-

Mechanism: Dehydration of the primary amide (-CONH₂) yields a nitrile (-CN).

-

Impact: The nitrile group acts as an electrophilic "warhead" that reversibly forms a thioimidate adduct with the active site cysteine of proteases (e.g., Cathepsin K or S). This is a validated strategy in protease inhibitor design (e.g., Odanacatib analogs).

Gem-Diamines (The Scaffold)

-

Mechanism: Oxidative rearrangement (Hofmann) converts the amide to an amine, resulting in a gem-diamine precursor (Boc-NH-CH(CH₃)-NH₂).

-

Impact: These are critical for synthesizing retro-inverso peptides , where the direction of the peptide bond is reversed (-NH-CO- instead of -CO-NH-) to maintain side-chain topology while rendering the backbone unrecognizable to proteolytic enzymes.

Synthetic Protocols (Validated Workflows)

Workflow A: Synthesis of this compound (Mixed Anhydride Method)

Context: If commercial stock is unavailable or expensive, this robust protocol yields multi-gram quantities.

-

Activation: Dissolve Boc-Ala-OH (1.0 eq) in dry THF (0.2 M) under N₂. Cool to -15°C (ice/salt bath).

-

Base Addition: Add N-Methylmorpholine (NMM) (1.0 eq). Stir for 5 min.

-

Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF) (1.0 eq). Maintain temp < -10°C. Stir for 15 min to form the mixed anhydride.

-

Critical Control: Do not let temperature rise, or the anhydride will disproportionate to the urethane.

-

-

Ammonolysis: Bubble NH₃(g) or add NH₄OH (28%) (3.0 eq) dropwise. A white precipitate (NMM·HCl) will form immediately.

-

Workup: Warm to RT. Evaporate THF. Dissolve residue in EtOAc. Wash with 5% Citric Acid, Sat. NaHCO₃, and Brine.

-

Purification: Recrystallize from EtOAc/Hexane.

Workflow B: Dehydration to Nitrile (Boc-Ala-CN)

Context: Creating a cysteine protease inhibitor warhead.

-

Reagent: Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate).

-

Setup: Dissolve This compound (1.0 eq) in dry DCM (0.1 M).

-

Reaction: Add Burgess Reagent (2.0 eq) in one portion at RT.

-

Monitoring: Stir for 2-4 hours. TLC (EtOAc/Hex 1:1) will show a less polar spot (Nitrile).

-

Workup: The reaction is clean. Filter through a short silica plug to remove salts. Evaporate.

-

Note: Avoid aqueous acidic workup, as the nitrile can hydrolyze back to the amide or acid.

-

Workflow C: Hofmann Rearrangement to Gem-Diamine

Context: Synthesis of retro-inverso scaffolds using Iodosobenzene Diacetate (PIDA/IBD).

Figure 2: Oxidative rearrangement workflow. Note the mandatory trapping step.

Protocol:

-

Dissolve This compound in EtOAc/CH₃CN/H₂O (2:2:1).

-

Add Iodosobenzene Diacetate (PIDA) (1.1 eq) at 0°C.

-

Stir at RT for 4 hours.

-

CRITICAL: The resulting gem-diamine is unstable (aminal). It must be trapped in situ or immediately upon formation with an acylating agent (e.g., an Fmoc-amino acid chloride) to form the stable retro-inverso linkage.

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Remediation |

| Impurity | Broad Melting Point (< 120°C) | Residual solvent or unreacted acid. | Recrystallize from EtOAc/Hexane. Dry under high vacuum (50°C) for 12h. |

| Hydrolysis | NMR: Loss of amide doublets (CONH₂) | Moisture exposure during storage. | Store in desiccator at 4°C. Check water content (KF titration). |

| Failed Dehydration | NMR: No Nitrile peak (~118 ppm ¹³C) | Old Burgess Reagent (Hygroscopic). | Use fresh reagent. Ensure DCM is anhydrous. |

| Racemization | Optical Rotation deviation | High temp during mixed anhydride formation. | Strictly maintain -15°C during IBCF addition. |

NMR Diagnostic Markers (300 MHz, DMSO-d₆):

-

This compound: Amide protons appear as two distinct broad singlets at ~7.0 and ~7.4 ppm. The methine (alpha-H) is a multiplet at ~3.9 ppm.

-

Boc-Ala-CN (Nitrile): Loss of amide singlets. Alpha-H shifts downfield. ¹³C NMR shows characteristic -CN peak at ~118 ppm.

References

-

PubChem. (2025).[1] this compound Compound Summary (CID 7015295). National Library of Medicine. [Link]

-

Albertson, N. F. (1962).[2] Synthesis of Peptides with Mixed Anhydrides.[2][3][4] Organic Reactions, Vol 12.[2][3] Wiley.[2] [Link]

Sources

- 1. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

- 3. organicreactions.org [organicreactions.org]

- 4. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]

Technical Guide: Boc-Ala-NH2 in Medicinal Chemistry

Topic: Boc-Ala-NH2 Applications in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (N-tert-butoxycarbonyl-L-alanine amide) serves as a critical orthogonal building block in the synthesis of peptidomimetics and protease inhibitors. Unlike simple amino acid esters, the primary amide functionality of this compound provides a unique chemical handle for "warhead" installation—specifically the dehydration to nitriles for cysteine protease inhibition—and serves as a stable C-terminal cap in enzymatic stability studies. This guide details the physicochemical rationale, synthetic protocols, and application workflows for this compound in modern drug discovery.

Part 1: Physicochemical Profile & Structural Significance

Structural Architecture

This compound combines the acid-labile tert-butoxycarbonyl (Boc) protecting group with a robust primary amide (–CONH2) at the C-terminus.

-

Boc Group: Provides steric bulk and stability against basic hydrolysis, allowing for base-mediated modifications of the C-terminus (e.g., dehydration) without N-terminal deprotection.

-

Primary Amide: Mimics the electronic environment of the peptide backbone while terminating the chain. It is significantly more stable to enzymatic hydrolysis than esters, making it an ideal "dummy" substrate for investigating protease subsites (S1/S1').

Quantitative Profile

| Property | Value | Relevance in MedChem |

| Molecular Weight | 188.22 g/mol | Fragment-based drug design (Low MW). |

| Formula | C8H16N2O3 | High atom economy. |

| Solubility | DMSO, DMF, MeOH | Compatible with standard organic synthesis. |

| Chirality | L-Enantiomer (S) | Matches natural substrate stereochemistry. |

| Purity Requirement | >99% ee | Critical for chiral HPLC standard use.[1] |

Part 2: Core Applications in Drug Discovery

Precursor for Nitrile "Warheads" (Cysteine Protease Inhibitors)

The most high-value application of this compound is its conversion into Boc-Ala-CN (Nitrile) . Nitriles are potent electrophilic "warheads" that form reversible covalent bonds with the catalytic cysteine thiolate of proteases (e.g., Cathepsin K, S, or SARS-CoV-2 Mpro).

-

Mechanism: The amide oxygen is activated by a dehydrating agent (e.g., Burgess reagent or TFAA), followed by elimination to form the triple bond (–C≡N).

-

Significance: The resulting nitrile mimics the transition state of peptide bond hydrolysis, trapping the enzyme in a covalent adduct.

Enzymatic Substrate Profiling (Amidase Activity)

While chromogenic substrates (like Boc-Ala-pNA) are used for colorimetric assays, This compound is used to probe amidase specificity.

-

Utility: It serves as a minimal substrate to determine the

and -

Detection: Hydrolysis is monitored via HPLC (disappearance of amide, appearance of acid) rather than UV-Vis, allowing for interference-free kinetic profiling.

Chiral Stationary Phase (CSP) Standard

This compound is a benchmark compound for validating chiral HPLC methods. Its rigid amide bond and carbamate moiety interact distinctly with polysaccharide-based chiral selectors (e.g., Cellulose tris-3,5-dimethylphenylcarbamate), making it an essential standard for determining column efficiency and resolution factors (

Part 3: Visualized Pathways & Logic

Synthesis & Transformation Logic

The following diagram illustrates the synthesis of this compound via the Mixed Anhydride method and its subsequent transformation into a nitrile warhead.

Figure 1: Synthetic workflow from Boc-Ala-OH to Nitrile Warhead via this compound.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of this compound (Mixed Anhydride Method)

Objective: Efficient generation of the primary amide without racemization. Reference: Anderson et al., J. Am. Chem. Soc. (Adapted for modern reagents).

-

Activation: Dissolve Boc-Ala-OH (10 mmol) in dry THF (50 mL) under nitrogen. Cool to -15°C (salt/ice bath).

-

Base Addition: Add N-Methylmorpholine (NMM) (10 mmol, 1.1 mL). Stir for 2 minutes.

-

Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF) (10 mmol, 1.3 mL). Maintain temperature at -15°C. Stir for 10 minutes. Note: The formation of the mixed anhydride is rapid; prolonged stirring can lead to urethane byproducts.

-

Ammonolysis: Bubble dry Ammonia gas (NH3) into the solution for 15 minutes OR add 2.0 equivalents of 0.5M ammonia in dioxane.

-

Workup: Allow to warm to Room Temperature (RT). Evaporate THF. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.

-

Purification: Recrystallize from EtOAc/Hexanes.

-

Yield: Typically 85-90%.

-

Validation: 1H NMR (DMSO-d6): δ 1.20 (d, 3H), 1.38 (s, 9H), 6.90 (s, 1H, amide), 7.25 (s, 1H, amide).

-

Protocol B: Dehydration to Boc-Ala-CN (Burgess Reagent)

Objective: Conversion of the amide to a nitrile "warhead" under mild conditions.

-

Setup: Dissolve This compound (1.0 mmol) in anhydrous DCM (10 mL).

-

Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 mmol) in one portion.

-

Reaction: Stir at RT for 2–4 hours under N2. Monitor by TLC (Product is less polar than amide).

-

Workup: Filter through a short silica plug eluting with DCM. Evaporate solvent.[2][3]

-

Result: Boc-Ala-CN is obtained as a clear oil or low-melting solid.

-

IR Check: Look for characteristic Nitrile stretch at ~2250 cm⁻¹.

-

Protocol C: Chiral HPLC Separation Standard

Objective: Establish enantiomeric purity (ee > 99%).

-

Column: Lux Cellulose-2 (Phenomenex) or Chiralcel OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expected Retention:

-

L-Isomer (this compound): ~8.5 min.

-

D-Isomer (Impurity): ~11.2 min.

-

-

Calculation:

Part 5: References

-

Synthesis of Peptides with Mixed Anhydrides. Albertson, N. F.[4] Organic Reactions, 1962 , Vol 12, 157-355.[4] 4

-

This compound Product Profile & Safety Data. PubChem Compound Summary for CID 7015295.

-

Facile t-BOC and FMOC Amino Acid Chiral Separations. Sigma-Aldrich Technical Bulletin. 5

-

Nitrile Synthesis by Dehydration of Amides. Organic Chemistry Portal (Burgess Reagent Protocol). 6

Sources

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

Methodological & Application

Application Note: Monitoring Boc-Ala-NH2 Coupling Reaction Completion

Abstract

The synthesis of primary amides such as Boc-Ala-NH2 is a fundamental transformation in peptide chemistry and drug discovery.[1] While seemingly simple, the conversion of Boc-Alanine (Boc-Ala-OH) to its corresponding primary amide requires precise monitoring to prevent racemization and ensure complete consumption of the starting carboxylic acid.[1] This Application Note provides a rigorous, self-validating protocol for monitoring this reaction, distinguishing the product from the starting material using orthogonal detection methods (TLC with specific stains and RP-HPLC).

Reaction Mechanism & Critical Parameters[2]

The formation of this compound is typically achieved via the Mixed Anhydride Method (using Isobutyl Chloroformate) or Carbodiimide coupling (EDC/HOBt) with an ammonia source.[1] The Mixed Anhydride method is preferred for scale-up due to ease of purification, but it is temperature-sensitive.[1][2]

Critical Control Points (CCPs)

-

Temperature Control (-15°C): Essential during the mixed anhydride formation to prevent disproportionation into the symmetrical anhydride or urethane by-products.[1]

-

Base Stoichiometry: Excess base can lead to racemization; insufficient base prevents activation.[1]

-

Ammonia Source: Using dry ammonia gas or ammonium chloride/hydroxide determines the workup strategy.[1]

Visualizing the Pathway

The following diagram outlines the reaction flow and the specific monitoring points.

Caption: Reaction pathway for this compound synthesis highlighting critical intermediates and monitoring nodes.

Qualitative Monitoring: Thin Layer Chromatography (TLC)[1][2][3][4][5]

TLC is the rapid "front-line" tool.[1] Standard UV visualization is often insufficient because this compound has weak UV absorption (only the amide/carbonyl bonds absorb at low wavelengths).[1] Relying solely on UV (254 nm) is a common failure mode.[1]

The "Self-Validating" Staining Protocol

To confirm reaction completion, you must prove the disappearance of the acid and the appearance of the amide .

| Parameter | Condition / Reagent |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Chloroform : Methanol : Acetic Acid (90 : 9 :[1][2] 1) |

| Rf (Approx.) | Boc-Ala-OH: ~0.3 (Streaks) | this compound: ~0.5 (Compact) |

Staining Logic (Dual Visualization)

-

Stain A: Bromocresol Green (The Acid Check) [1]

-

Mechanism:[1][2][3][4][5][6][7] pH indicator.[1] Turns yellow/green in the presence of carboxylic acids (pH < 3.[1]8) against a blue background.[1]

-

Observation: The Starting Material (Boc-Ala-OH) will appear as a distinct yellow spot .[1] The Product (this compound) is neutral and will not stain yellow.[1]

-

Completion Criteria: Total disappearance of the yellow spot.[1]

-

-

Stain B: Ninhydrin with High Heat (The Product Check)

-

Mechanism:[1][2][3][4][5][6][7] Ninhydrin reacts with free amines.[1][6] Boc-amines do not react at Room Temp.[1] However, heating the TLC plate to ~150°C deprotects the Boc group in situ, releasing the free amine which then reacts.[2]

-

Observation: this compound appears as a reddish/purple spot after vigorous heating.[1][2]

-

Note: The starting material will also stain, but the Rf difference confirms the new species.[2]

-

Quantitative Monitoring: HPLC Protocol

For process validation and purity assessment, Reverse-Phase HPLC (RP-HPLC) is required.[1][2]

Method Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid)[1][2]

-

Detection: UV at 210 nm (Critical: 254 nm is too weak for aliphatic amides).[1]

-

Temperature: 30°C

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 10.0 | 60 | Linear Gradient |

| 12.0 | 95 | Wash |

| 15.0 | 5 | Re-equilibration |

Interpretation:

-

Boc-Ala-OH (SM): Elutes earlier (more polar due to free acid).[1]

-

This compound (Product): Elutes later.

-

Integration: Completion is defined as < 1.0% area of the SM peak.[1]

Detailed Experimental Protocol (Mixed Anhydride Method)

This protocol includes embedded monitoring steps.[1]

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve Boc-Ala-OH in dry THF (0.2 M concentration).

-

Base Addition: Add NMM. Cool the mixture to -15°C (Use an ice/salt or acetone/dry ice bath).

-

Activation: Add IBCF dropwise.[1] Crucial: Maintain temp < -10°C. Stir for 15 minutes.

-

Coupling: Add the Ammonia source.

-

If using NH3 gas: Bubble gently for 15 mins.

-

If using NH4OH: Add dropwise (vigorous stirring required).

-

-

Reaction: Allow to warm to 0°C over 30 mins, then Room Temp for 2 hours.

-

Monitoring (TLC):

-

Workup: Evaporate THF. Dissolve residue in Ethyl Acetate.[1] Wash with 5% KHSO4 (removes unreacted amine/NMM), Sat.[1][2] NaHCO3 (removes unreacted Boc-Ala-OH), and Brine.[1][2]

-

Final Analysis: Run HPLC on the dried organic layer before evaporation to confirm purity.

Troubleshooting & Decision Tree

Use this logic flow to resolve common issues during synthesis.

Caption: Decision tree for troubleshooting incomplete reactions or impure products.

References

-

Joullié, M. M., & Lassen, K. M. (2010).[1][2] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1][2]

-

Sigma-Aldrich (Merck). this compound Product Specification and Properties. (Note: Representative link for properties).

-

PubChem Database. this compound (Compound CID 7015295).[1] National Center for Biotechnology Information.[1] [1]

-

Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] [1]

-

Organic Chemistry Portal. Amide Synthesis (Mixed Anhydride Method).

Sources

- 1. This compound | C8H16N2O3 | CID 7015295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

- 3. TLC stains [reachdevices.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. helixchrom.com [helixchrom.com]

- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Strategic Use of Boc-Ala-NH2 in Solution-Phase Peptide Synthesis

Introduction: The Enduring Relevance of Solution-Phase Synthesis and the Role of C-Terminal Amides

While solid-phase peptide synthesis (SPPS) has become the dominant methodology for routine peptide production, solution-phase peptide synthesis (SPPS) remains an indispensable tool, particularly for the large-scale synthesis of short peptides, cyclic peptides, and peptide fragments where purification and characterization of intermediates are critical. Solution-phase techniques offer unparalleled flexibility in the choice of coupling reagents and reaction conditions, often leading to higher purity and yield for specific targets.

A significant portion of biologically active peptides, including hormones like Oxytocin and Vasopressin, possess a C-terminal amide instead of a carboxylic acid. This C-terminal amidation is a crucial post-translational modification that often enhances the peptide's biological activity, stability against enzymatic degradation, and receptor-binding affinity. Consequently, the synthesis of peptide amides is a central focus in medicinal chemistry and drug development.

Boc-Ala-NH2 (N-tert-butyloxycarbonyl-L-alaninamide) serves as a fundamental and strategic starting point for the solution-phase synthesis of peptides with a C-terminal alanine amide. Its use allows for the sequential elongation of the peptide chain from a well-defined, protected C-terminal anchor. This application note provides a detailed guide to the theory, protocols, and best practices for incorporating this compound in solution-phase peptide synthesis workflows.

Physicochemical Properties and Strategic Advantages of this compound

The selection of this compound as a starting material is predicated on its specific chemical properties, which offer distinct advantages in a solution-phase strategy.

| Property | Value / Description | Significance in Synthesis |

| Formula | C8H16N2O3 | - |

| Molecular Weight | 188.22 g/mol | Essential for calculating molar equivalents in reaction setups. |

| Appearance | White to off-white crystalline powder | Indicator of purity. |

| Solubility | Soluble in DMF, DCM, Methanol. Sparingly soluble in water. | Dictates solvent choices for coupling and deprotection reactions. |

| Boc Protecting Group | Acid-labile (cleaved by TFA, HCl in dioxane) | Allows for orthogonal deprotection. The Boc group is stable to the basic or mildly acidic conditions often used for saponification or other side-chain deprotection schemes, providing strategic flexibility. |

| C-Terminal Amide | Stable functional group | Provides the foundational C-terminus and is inert to most coupling and deprotection conditions used for N-terminal and side-chain manipulations. |

Key Strategic Advantage: The primary benefit of starting with this compound is the circumvention of potential complications associated with C-terminal ester saponification, a common step in traditional solution-phase synthesis that can lead to side reactions or racemization. By beginning with the amide in place, the synthetic route is more direct and often cleaner.

Experimental Workflow: Synthesis of a Model Dipeptide (Fmoc-Phe-Ala-NH2)

This section details the complete workflow for the synthesis of a simple dipeptide amide, Fmoc-Phe-Ala-NH2, starting from this compound. This process involves two core stages: (1) Deprotection of the Boc group and (2) Coupling of the subsequent amino acid.

Caption: Workflow for dipeptide amide synthesis using this compound.

Protocol 3.1: Boc Deprotection of this compound

This protocol describes the removal of the N-terminal Boc protecting group to yield the free amine salt, which is the nucleophile for the subsequent coupling reaction.

Rationale: Acidolysis using HCl in an anhydrous organic solvent like dioxane is the standard method for Boc removal. The acid protonates the tert-butyl group, leading to its cleavage as the stable tert-butyl cation and release of CO2. The use of a volatile acid/solvent system simplifies product isolation, as excess reagents can be removed under vacuum.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution: Weigh 1.0 equivalent of this compound and add it to a clean, dry round-bottom flask. Add sufficient anhydrous 1,4-dioxane to dissolve the solid completely (e.g., 5-10 mL per gram).

-

Acidification: To the stirring solution, add 4-5 equivalents of 4M HCl in 1,4-dioxane dropwise at room temperature. Effervescence (CO2 evolution) should be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed. (Typical mobile phase: 10% Methanol in Dichloromethane).

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure using a rotary evaporator. The temperature should be kept below 40°C to prevent side reactions.

-

Trituration and Isolation: To the resulting oil or solid, add a sufficient amount of cold, anhydrous diethyl ether. The product, HCl·H-Ala-NH2, should precipitate as a white solid. Stir vigorously to break up any clumps.

-

Filtration: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum. The resulting alaninamide hydrochloride salt is typically used directly in the next step without further purification.

Protocol 3.2: HBTU/HOBt Mediated Peptide Coupling

This protocol details the coupling of the deprotected alaninamide with an N-protected amino acid (Fmoc-Phe-OH) to form the dipeptide.

Rationale: The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is a classic and highly efficient method for activating the carboxylic acid of the incoming amino acid. HOBt forms an active ester intermediate that is less prone to racemization. A tertiary base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hydrochloride salt of the amine component and to facilitate the coupling reaction.

Materials:

-

HCl·H-Ala-NH2 (from Protocol 3.1)

-

Fmoc-Phe-OH (N-Fmoc-L-phenylalanine)

-

HBTU

-

HOBt

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide, peptide synthesis grade)

-

Ethyl acetate (EtOAc)

-

1M HCl solution

-

Saturated NaHCO3 solution

-

Saturated NaCl solution (Brine)

-

Anhydrous MgSO4 or Na2SO4

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve 1.05 equivalents of Fmoc-Phe-OH, 1.05 equivalents of HBTU, and 1.05 equivalents of HOBt in DMF. Stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve 1.0 equivalent of HCl·H-Ala-NH2 in DMF.

-

Coupling Initiation: Add the dissolved amine solution to the pre-activated acid mixture. Cool the flask in an ice bath.

-

Base Addition: Slowly add DIPEA (approx. 2.5-3.0 equivalents) dropwise to the reaction mixture while stirring. The first equivalent neutralizes the HCl salt, and the subsequent amount maintains the optimal basic environment (pH ~8) for the coupling.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until completion.

-

Quenching and Work-up:

-

Dilute the reaction mixture with a significant volume of Ethyl Acetate.

-

Transfer the solution to a separatory funnel.

-

Wash sequentially with 1M HCl (2x) to remove excess DIPEA.

-

Wash with saturated NaHCO3 (2x) to remove unreacted Fmoc-Phe-OH and HOBt.

-

Wash with brine (1x) to remove residual water and salts.

-

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure. The crude product often precipitates upon concentration or upon addition of a non-polar solvent like ether or hexanes.

-

Purification: The solid product can be collected by filtration and washed with a non-polar solvent. If necessary, further purification can be achieved by recrystallization or column chromatography.

Extending the Chain: The Iterative Process

The synthesis of a longer peptide amide follows an iterative application of the deprotection and coupling steps. The newly formed Fmoc-Phe-Ala-NH2 would be subjected to Fmoc deprotection (typically using piperidine in DMF), followed by coupling with the next N-protected amino acid.

Caption: Iterative cycle of deprotection and coupling in SPPS.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Boc Deprotection | Insufficient acid, presence of moisture, short reaction time. | Use fresh, anhydrous 4M HCl/Dioxane. Increase equivalents of acid to 5-6 eq. Extend reaction time and monitor carefully by TLC. |

| Incomplete Coupling | Inefficient activation, steric hindrance, low reactivity of amine. | Ensure all reagents are anhydrous. Check the pH after DIPEA addition; it should be slightly basic (~8). Consider using a more potent coupling agent like HATU for sterically hindered couplings. |

| Racemization during Coupling | Over-activation, prolonged exposure to base. | Avoid excess DIPEA. Add the base slowly at 0°C. Ensure pre-activation time is not excessively long. The presence of HOBt significantly suppresses racemization. |

| Poor Yield after Work-up | Product solubility in aqueous layers, premature precipitation. | If the product is small and polar, back-extract the aqueous layers with EtOAc. Minimize the use of water if possible and consider alternative non-aqueous work-up procedures. |

Conclusion

This compound is a highly effective and strategic starting material for the solution-phase synthesis of C-terminal alanine amide peptides. Its use provides a direct and robust route that avoids potential side reactions associated with other synthetic strategies. By understanding the principles behind the Boc deprotection and peptide coupling steps, and by employing careful monitoring and purification techniques, researchers can reliably synthesize target peptide amides for applications in drug discovery and chemical biology. The protocols and insights provided herein serve as a comprehensive guide for both novice and experienced peptide chemists.

References

-

Solution-Phase Peptide Synthesis. MilliporeSigma. [https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/solution-phase-peptide-synthesis]([Link].

Troubleshooting & Optimization

Preventing racemization of Boc-Ala-NH2 during activation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address the critical issue of preventing racemization during the activation of C-terminal amino acid amides, specifically focusing on N-α-Boc-L-alaninamide (Boc-Ala-NH2). Maintaining stereochemical integrity is paramount for the biological activity of peptides, and this guide is designed to provide you with both the theoretical understanding and practical solutions to achieve this in your experiments.[1]

Troubleshooting Guide: Addressing Racemization in Real-Time

This section is designed to help you diagnose and resolve issues related to racemization as they arise during your workflow.

Scenario 1: High Levels of D-Ala Isomer Detected Post-Coupling

-

Problem: You have just coupled this compound to your peptide sequence and subsequent chiral analysis (e.g., chiral HPLC or GC) reveals a significant percentage of the D-alanine diastereomer in your final product.

-

Potential Causes & Solutions:

-

Inappropriate Coupling Reagent: The choice of coupling reagent is a primary factor in controlling racemization.[2] Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can lead to significant racemization if used without an additive.[3][4] The initially formed O-acylisourea intermediate is highly activated and prone to forming a 5(4H)-oxazolone, which readily racemizes.[5][6]

-

Solution: Always use a racemization-suppressing additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when employing carbodiimides.[5][7][8] These additives react with the O-acylisourea to form an active ester that is less prone to racemization.[3][6][9] OxymaPure is a non-explosive and highly effective alternative to HOBt.[5][9]

-

-

Excessive Base or Incorrect Base Choice: The presence of a base is often required for coupling reactions, particularly with uronium/aminium reagents. However, the base can facilitate racemization by abstracting the α-proton of the activated amino acid.[5][10] Tertiary amines like N,N-Diisopropylethylamine (DIPEA) are commonly used, but stronger or more sterically hindered bases may be preferable in certain situations.

-

Solution: If using a uronium/aminium reagent (e.g., HATU, HBTU), consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[11] For carbodiimide-mediated couplings with additives like HOBt or Oxyma, the addition of a base is often not required and can be detrimental.[5]

-

-

Elevated Reaction Temperature: Higher temperatures accelerate reaction rates, but they also significantly increase the rate of racemization.[5][12]

-

Scenario 2: Incomplete Coupling and Presence of Racemized Product

-

Problem: Your reaction has not gone to completion, and the desired product you have managed to isolate is still contaminated with the D-isomer.

-

Potential Causes & Solutions:

-

Slow Coupling Kinetics Allowing for Racemization: If the rate of aminolysis of the activated intermediate is slow, the intermediate has more time to racemize before the desired reaction occurs.

-

Solution: Optimize your coupling strategy for speed and efficiency. Uronium/aminium reagents like HATU, HBTU, or COMU, in conjunction with a suitable base and additive, can provide faster coupling rates.[4][13] The use of additives like HOAt has been shown to be superior to HOBt in accelerating coupling and suppressing racemization, though its explosive nature is a concern.[5][7] OxymaPure offers a good balance of high reactivity and safety.[5][9]

-

-

Solvent Effects: The polarity of the solvent can influence the rate of racemization.[10]

-

Frequently Asked Questions (FAQs)

Q1: Why is this compound, a simple amino acid amide, susceptible to racemization?

A1: Any N-protected amino acid is susceptible to racemization upon activation of its carboxyl group.[2] The mechanism typically involves the formation of a planar 5(4H)-oxazolone intermediate. The α-proton becomes acidic and can be abstracted, leading to a loss of stereochemistry. While urethane-based protecting groups like Boc generally suppress racemization compared to acyl groups, the risk is still significant, especially for C-terminal residues being activated.[5]

Q2: Which coupling reagent is "safest" to use for this compound to minimize racemization?

A2: There is no single "safest" reagent, as the outcome depends on multiple factors. However, a combination of a carbodiimide like DIC with an additive like OxymaPure is considered a very robust and low-racemization protocol.[2] Phosphonium-based reagents like PyBOP can also be effective and do not require a base for activation, which can be advantageous.[5] Uronium/aminium reagents like HATU are very efficient but require careful control of the base to prevent racemization.[14]

Q3: Can I pre-activate the this compound before adding my nucleophile?

A3: Pre-activation is generally discouraged when racemization is a concern. The longer the activated species exists before reacting with the amine component, the greater the opportunity for racemization to occur. It is best to generate the activated species in situ in the presence of the nucleophile.

Q4: Does the nature of the incoming nucleophile (the N-terminal of the peptide chain) affect racemization?

A4: Yes, a more reactive (more nucleophilic and less sterically hindered) amine will react faster with the activated this compound, which can help to outcompete the rate of racemization. Conversely, coupling to a sterically hindered N-terminus may require longer reaction times or higher temperatures, increasing the risk of racemization.

Data Summary: Coupling Reagent Performance

The following table summarizes the general performance of common coupling strategies with respect to racemization.

| Coupling Strategy | Relative Racemization Risk | Key Considerations |

| DIC / HOBt | Low | HOBt is effective but has explosive properties.[5] |

| DIC / OxymaPure | Very Low | Excellent, non-explosive alternative to HOBt.[5][9] |

| EDC / HOBt | Low | Water-soluble carbodiimide, good for aqueous media.[5] |

| HATU / DIPEA or NMM | Moderate | Very fast coupling, but base choice is critical.[14] |

| HBTU / DIPEA or NMM | Moderate | Similar to HATU, requires careful base control. |

| PyBOP | Low to Moderate | Does not require a base, but can be less reactive.[5] |

| DCC alone | High | Not recommended without an additive due to high racemization.[6] |

Visualizing the Mechanism of Racemization

The following diagram illustrates the key pathway for racemization of an N-protected amino acid upon activation via the formation of an oxazolone intermediate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. slideshare.net [slideshare.net]

- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Epimerisation in Peptide Synthesis [mdpi.com]

Technical Support Center: Optimizing Coupling Efficiency of Boc-Ala-NH₂

Status: Operational Operator: Senior Application Scientist (Ph.D., Peptide Chemistry) Ticket ID: BOCA-OPT-2024

Executive Summary & Reaction Logic

Welcome to the technical support hub for Boc-Ala-NH₂ (tert-butyloxycarbonyl-alanine-amide) synthesis.

You are likely synthesizing this molecule as a C-terminal building block or a reference standard. Unlike standard peptide coupling (Amino Acid + Amino Acid), generating a primary amide (Amino Acid + Ammonia) presents unique challenges regarding solubility and stoichiometry.

The "Gold Standard" Approach: Solution Phase Synthesis

While Solid Phase Peptide Synthesis (SPPS) is standard for oligomers, it is inefficient for producing Boc-Ala-NH₂. Standard Rink Amide resins require Trifluoroacetic Acid (TFA) for cleavage, which would simultaneously remove your Boc protecting group, yielding H-Ala-NH₂ instead.

Therefore, this guide focuses on the Solution Phase EDC/HOBt/NH₄Cl Method . This system is self-validating because the byproducts are water-soluble, allowing for purification via simple extraction rather than chromatography.

Core Protocol: The EDC/HOBt/NH₄Cl System

The Workflow Visualization

The following diagram illustrates the reaction pathway and the critical role of HOBt in preventing racemization and side reactions.

Caption: Figure 1. Step-wise activation of Boc-Ala-OH. HOBt intercepts the unstable O-Acylisourea to prevent rearrangement into N-Acylurea.

Step-by-Step Methodology

Reagents:

-

Substrate: Boc-Ala-OH (1.0 eq)

-

Ammonia Source: Ammonium Chloride (

) (2.0 eq) — Solid salt is easier to handle than gas. -

Coupling Reagent: EDC.HCl (1.2 eq) — Water soluble carbodiimide.

-

Additive: HOBt (anhydrous) (1.2 eq) — Racemization suppressor.

-

Base: DIEA (N,N-Diisopropylethylamine) (3.0 eq) — Releases

from -

Solvent: DMF (Dimethylformamide) — Required for solubility of

.

Protocol:

-

Dissolution: Dissolve Boc-Ala-OH, HOBt, and EDC.HCl in DMF. Stir at

for 15 minutes. Why? Low temp stabilizes the active ester. -

Ammonia Activation: In a separate vial, mix

and DIEA in minimal DMF. Sonicate if necessary to create a fine suspension. -

Coupling: Add the ammonia suspension to the activated amino acid solution. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup (The Self-Validating Step):

-

Evaporate DMF (high vacuum).

-

Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash 1: 10% Citric Acid or 0.5M HCl. (Removes unreacted DIEA and DMAP; solubilizes EDC-urea byproduct).

-

Wash 2: Saturated

. (Removes unreacted Boc-Ala-OH and HOBt). -

Wash 3: Brine.[1] (Dries the organic layer).

-

Dry over

, filter, and concentrate.

-

Troubleshooting Center (FAQ)

Scenario A: "My yield is low (<50%)."

| Potential Cause | Diagnostic Question | Corrective Action |

| Stoichiometry Mismatch | Did you account for the HCl in EDC.HCl? | Ensure you have enough base. You need 1 eq of base to neutralize EDC.HCl and 1 eq to release |

| Old EDC | Is your EDC clumped or hard? | EDC hydrolyzes to urea with moisture. Use fresh EDC.HCl or switch to HATU (more expensive, but higher driving force). |

| Solvent Choice | Did you use DCM? |

Scenario B: "I see a precipitate that won't dissolve during workup."

Diagnosis: You likely used DCC instead of EDC.

-

Explanation: DCC forms Dicyclohexylurea (DCU), which is insoluble in water and difficult to filter off completely.

-

Fix: Switch to EDC.HCl . The urea byproduct of EDC is water-soluble and vanishes during the acid wash step [1].

Scenario C: "My product is racemized (D/L mixture)."

Diagnosis: Over-basification or lack of HOBt.

-

Mechanism: In the absence of HOBt, the O-acylisourea intermediate can cyclize into an Azlactone (Oxazolone). The alpha-proton of the azlactone is highly acidic and easily removed by base, destroying chirality.

Caption: Figure 2.[2][3] The Azlactone pathway is the primary cause of racemization in amide coupling.

-

Fix:

-

Always use HOBt or Oxyma Pure . These nucleophiles react faster than the azlactone cyclization rate [2].

-

Add the base (DIEA) slowly or reduce the amount if possible.

-

Keep the activation step at 0°C .

-

Advanced Optimization: Reagent Selection Matrix

If the standard EDC protocol fails, use this matrix to select an alternative.

| Reagent | Cost | Efficiency | Risk Profile | Best Use Case |

| EDC / HOBt | Low | Medium | Low | Routine synthesis of Boc-Ala-NH₂. Easy workup. |

| HATU / DIEA | High | Very High | Medium | Sterically hindered amines or if EDC fails. Warning: Can cause guanidinylation of the amine if left too long [3]. |

| IBCF (Mixed Anhydride) | Low | High | High | Large scale manufacturing. Very fast, but moisture sensitive. Requires strict temp control (-15°C). |

| COMU / Oxyma | Med | High | Low | Safer alternative to HOBt (non-explosive). Higher efficiency than HBTU [4].[2][4][5] |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

McFarland, S. M., et al. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

Vrettos, E. I., et al. (2017).[4] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 51383-51390.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

For further assistance, please contact the laboratory support line with your specific batch number and TLC data.

Sources

- 1. reddit.com [reddit.com]

- 2. bachem.com [bachem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Challenges of Boc-Ala-NH2 Solubility: A Technical Support Guide

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In response to recurring challenges faced by researchers in pharmaceutical and peptide synthesis, this technical support center provides a comprehensive guide to managing the solubility of N-tert-Butoxycarbonyl-L-alaninamide (Boc-Ala-NH2). This resource offers in-depth troubleshooting, detailed experimental protocols, and frequently asked questions to empower scientists in overcoming dissolution issues and ensuring the integrity of their experimental outcomes.

Introduction to this compound and its Solubility Profile

This compound is a crucial building block in peptide synthesis and drug development, valued for its role as a protected amino acid derivative.[1] It is typically a white to off-white solid.[1] While generally soluble in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO), its solubility can be limited in other common organic solvents and it is less soluble in water.[1] These solubility constraints can present significant hurdles in reaction setup, purification, and formulation. Understanding and effectively managing these issues is paramount for reproducible and successful research.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound generally soluble?

A1: this compound exhibits good solubility in dichloromethane (DCM) and dimethyl sulfoxide (DMSO).[1] Its solubility in other solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF), and various alcohols (methanol, ethanol, isopropanol) can be variable and often requires optimization.

Q2: Why is my this compound not dissolving completely?

A2: Incomplete dissolution can be attributed to several factors:

-

Solvent Polarity: The polarity of the solvent may not be optimal for solvating the this compound molecule.

-

Concentration: You may be attempting to create a supersaturated solution.

-

Temperature: The temperature of the solvent system may be too low.

-

Purity of the Compound: Impurities can affect solubility.

-

Aggregation: Boc-protected amino acids can sometimes aggregate, especially in less ideal solvents.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gently heating the solution can increase the solubility of this compound.[] However, excessive heat should be avoided to prevent potential degradation of the compound. We recommend not exceeding 40-50°C.[]

Q4: What are co-solvents and how can they help?

A4: Co-solvents are a mixture of two or more solvents used to enhance the solubility of a solute. For this compound, using a mixture of a good solvent (like DCM or DMSO) with a less effective one can significantly improve solubility.

Q5: Will sonication help dissolve my this compound?

A5: Yes, sonication is a useful technique to break down solid particles and facilitate dissolution.[3][4] It can be particularly effective for suspensions that are slow to dissolve.

In-Depth Troubleshooting Guide

Issue 1: Complete Insolubility or Poor Solubility in a Chosen Solvent

Root Cause Analysis: The fundamental principle of "like dissolves like" governs solubility. This compound has both polar (amide) and non-polar (Boc group, methyl side chain) characteristics. The ideal solvent will have a polarity that can effectively interact with both parts of the molecule.

Solutions:

-

Systematic Solvent Screening: If you are not constrained to a specific solvent, perform a small-scale solubility test with a range of solvents of varying polarities.

Solvent Polarity Index General Observations Dichloromethane (DCM) 3.1 Generally good solubility.[1] Dimethyl Sulfoxide (DMSO) 7.2 Generally good solubility.[1] N,N-Dimethylformamide (DMF) 6.4 Often a good solvent for protected amino acids. Tetrahydrofuran (THF) 4.0 Solubility can be moderate. Acetonitrile (ACN) 5.8 Solubility may be limited. Methanol 5.1 Moderate to good solubility. Ethanol 4.3 Moderate solubility. Isopropanol 3.9 Lower solubility expected. -

Co-Solvent Systems: Employing a mixture of solvents can be highly effective.

-

Recommended Mixtures:

-

DCM/Methanol

-

DMF/DCM

-

THF/Methanol

-

-

Rationale: A more polar solvent like methanol can interact with the amide group, while a less polar solvent like DCM can solvate the Boc group and the rest of the molecule.

-

-

Temperature Adjustment:

-

Gently warm the solvent to between 30-40°C before adding the this compound.

-

If the compound is already in suspension, warm the mixture while stirring. Be cautious of solvent evaporation.

-

Issue 2: Precipitation of this compound During a Reaction

Root Cause Analysis: Precipitation during a reaction can occur due to:

-

A change in the solvent composition as reactants are consumed and products are formed.

-

A change in temperature.

-

The formation of a less soluble salt or complex.

Solutions:

-

Increase Solvent Volume: Add more of the reaction solvent to decrease the overall concentration.

-

Add a Co-Solvent: Introduce a small amount of a stronger solvent (e.g., DMSO or DMF) to the reaction mixture to increase the solvating power of the medium.

-

Monitor and Control Temperature: If the reaction is exothermic, it may cool down over time, causing precipitation. Conversely, if the reaction is run at a low temperature, a slight increase in temperature may be necessary to maintain solubility.

Issue 3: Formation of a Gel or Oily Residue

Root Cause Analysis: This can be a sign of aggregation or the formation of a liquid-liquid phase separation. While less common for a small molecule like this compound, it can occur at high concentrations or in certain solvent systems.

Solutions:

-

Dilution: Immediately dilute the mixture with more solvent.

-

Sonication: Use an ultrasonic bath to break up the aggregates.[3][4]

-

Solvent Swap: If possible, remove the current solvent under reduced pressure and replace it with a more suitable one.

Experimental Protocols

Protocol 1: Quantitative Determination of this compound Solubility

This protocol outlines the equilibrium solubility method, a reliable way to determine the solubility of a compound in a given solvent.

Materials:

-